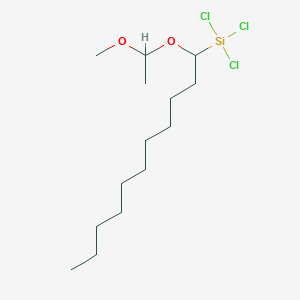

Methoxyethoxyundecyltrichlorosilane

Description

This structure confers unique amphiphilic properties, combining the hydrophobic alkyl chain with hydrophilic ethylene oxide units. It is primarily used for surface functionalization of inorganic materials like silicon nitride nanopores to reduce nonspecific interactions with biomolecules, particularly DNA . Its PEG-like character minimizes surface adhesion, preventing clogging and enabling applications in nanopore force spectroscopy . However, practical challenges include polymerization within nanopores, which can block larger analytes despite maintaining ion permeability .

Propriétés

Formule moléculaire |

C14H29Cl3O2Si |

|---|---|

Poids moléculaire |

363.8 g/mol |

Nom IUPAC |

trichloro-[1-(1-methoxyethoxy)undecyl]silane |

InChI |

InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3 |

Clé InChI |

KNQPOODNRSUROI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Applications De Recherche Scientifique

Methoxyethoxyundecyltrichlorosilane is widely used in scientific research and industrial applications, including:

Surface Modification: Used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion and compatibility with polymers.

Coatings: Applied in the formulation of hydrophobic and protective coatings for various substrates.

Nanotechnology: Utilized in the synthesis of functionalized nanoparticles and nanocomposites.

Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.

Mécanisme D'action

The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Key Structural Features:

Functional Implications:

- Hydrophilicity vs. Hydrophobicity: this compound’s PEG-like chain enhances hydrophilicity compared to purely alkyl-substituted silanes like Octadecyltrichlorosilane, which is highly hydrophobic .

- Reactivity: The trichlorosilane (–SiCl₃) group in all compounds hydrolyzes readily, forming siloxane bonds with hydroxylated surfaces. However, ethoxy groups in Chloromethylmethyldiethoxysilane hydrolyze slower than chloro groups, requiring controlled reaction conditions .

Application Performance

Key Findings:

- This compound outperforms Octadecyltrichlorosilane in biomaterial applications due to its antifouling properties but faces challenges in uniform pore coating .

- Methyltrichlorosilane’s smaller size and higher reactivity make it suitable for industrial-scale silicone synthesis but pose greater safety risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.